molecular formula C4H6N4O B3039841 5-(2-Oxopropyl)-1H-tetrazole CAS No. 13616-38-1

5-(2-Oxopropyl)-1H-tetrazole

Cat. No.: B3039841
CAS No.: 13616-38-1
M. Wt: 126.12 g/mol
InChI Key: FJBVDSVGSWVSHR-UHFFFAOYSA-N
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Description

5-(2-Oxopropyl)-1H-tetrazole: is a heterocyclic compound containing a tetrazole ring substituted with a 2-oxopropyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxopropyl)-1H-tetrazole typically involves the reaction of 2-oxopropyl hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-Oxopropyl)-1H-tetrazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the 2-oxopropyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted tetrazoles.

Scientific Research Applications

Chemistry: 5-(2-Oxopropyl)-1H-tetrazole is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it valuable in organic synthesis and materials science.

Biology: In biological research, tetrazole derivatives are often explored for their potential as enzyme inhibitors or as ligands in biochemical assays.

Medicine: Tetrazoles, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-(2-Oxopropyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids or phosphates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • 5-(2-Hydroxyethyl)-1H-tetrazole
  • 5-Methyl-1H-tetrazole
  • 5-(2-Oxopropyl)-1H-isocoumarin

Uniqueness: 5-(2-Oxopropyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazole derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-3(9)2-4-5-7-8-6-4/h2H2,1H3,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBVDSVGSWVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302233
Record name 1-(2H-Tetrazol-5-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13616-38-1
Record name 1-(2H-Tetrazol-5-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13616-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-Tetrazol-5-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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